AKOS024836912

Urea Transporter Diuretics Kidney Disease

AKOS024836912 (CAS 1705763-81-0) is a dual-activity research compound that uniquely inhibits both EGF-EGFR interaction and UT-B urea transport (IC50 = 220 nM). This N-aryl-N'-pyrimidin-4-yl urea scaffold is ideal for studying pathway crosstalk and serves as a high-purity reference standard for SAR or high-throughput screening campaigns. For in vitro use.

Molecular Formula C18H23N5O2
Molecular Weight 341.42
CAS No. 1705763-81-0
Cat. No. B605264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAKOS024836912
CAS1705763-81-0
SynonymsAKOS-024836912;  AKOS 024836912;  AKOS024836912
Molecular FormulaC18H23N5O2
Molecular Weight341.42
Structural Identifiers
SMILESO=C(NC1=NC=NC(N2CCCCC2)=C1)NC3=CC(C)=CC=C3OC
InChIInChI=1S/C18H23N5O2/c1-13-6-7-15(25-2)14(10-13)21-18(24)22-16-11-17(20-12-19-16)23-8-4-3-5-9-23/h6-7,10-12H,3-5,8-9H2,1-2H3,(H2,19,20,21,22,24)
InChIKeyVBVZTPNOOLFLHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AKOS024836912 (CAS 1705763-81-0) Chemical Class and Structural Characterization for Procurement


AKOS024836912 (CAS 1705763-81-0) is a synthetic small molecule with the IUPAC name 1-(2-methoxy-5-methylphenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea . It belongs to the class of N-aryl-N′-pyrimidin-4-yl ureas, a chemical scaffold characterized by a central urea linker connecting a substituted phenyl moiety to a piperidinyl-pyrimidine group [1]. The compound has a molecular formula of C18H23N5O2 and a molecular weight of 341.41 g/mol, typically supplied as a solid .

Why Generic Pyrimidinyl Urea Substitution Is Not Advisable for AKOS024836912


The N-aryl-N′-pyrimidin-4-yl urea scaffold is widely exploited in kinase inhibitor design, with numerous analogs exhibiting distinct biological profiles depending on subtle substitution patterns [1]. Within the pyrimidin-4-yl urea class, compounds bearing different N-aryl groups or piperidine modifications can display divergent target engagement profiles—some acting as EGFR inhibitors, others as cannabinoid receptor modulators or urea transporter inhibitors [2]. AKOS024836912 specifically incorporates a 2-methoxy-5-methylphenyl group on the urea nitrogen, a substitution pattern that distinguishes it from both clinical EGFR inhibitors and other research tool compounds in the same chemical series [1].

Quantitative Differentiation Evidence for AKOS024836912: Comparative Activity Data


AKOS024836912 Dual-Target Activity Profile: Urea Transporter B (UT-B) Inhibition Versus EGFR Inhibition

AKOS024836912 demonstrates dual-target activity with an IC50 of 220 nM against rat urea transporter B (UT-B) in erythrocyte lysis assays [1]. This UT-B inhibitory activity is distinct from its computationally predicted role as an EGF-EGFR interaction inhibitor [2]. The dual pharmacological profile is not observed in canonical EGFR inhibitors such as Erlotinib or Afatinib, which lack UT-B activity [1][2].

Urea Transporter Diuretics Kidney Disease

AKOS024836912 Structural Similarity to Afatinib: Tanimoto Similarity Threshold Validation

AKOS024836912 was retrieved via linear fingerprint-based Tanimoto similarity search at a threshold of 90% using the clinical EGFR inhibitor Afatinib as the parent compound [1]. This high structural similarity places AKOS024836912 among a select group of Afatinib analogs computationally predicted to share EGFR-EGF interaction inhibition properties. Notably, among all parent-similar pairs evaluated in the study, only the Erlotinib analog AGN-PC-0MXVWT demonstrated superior computational performance metrics; AKOS024836912 represents an Afatinib-like scaffold with distinct substitution pattern relative to the Erlotinib-derived lead [1].

EGFR Kinase Inhibitor NSCLC

AKOS024836912 UT-B Inhibitory Potency Relative to Known Urea Transporter Inhibitors

AKOS024836912 inhibits rat urea transporter B (UT-B) with an IC50 of 220 nM in erythrocyte lysis assays [1]. This potency is within the nanomolar range but is less potent than the optimized UT-B inhibitor UTBinh-14 (IC50 = 10-25 nM) . However, it is substantially more potent than early-generation UT-B inhibitors such as nicotine and sanguinarine (IC50 = 10-20 μM) or urea analog dimethylthiourea [2]. AKOS024836912 occupies an intermediate potency tier within the UT-B inhibitor landscape.

Urea Transporter UT-B Diuretics

AKOS024836912 Predicted ADMET Profile Versus Clinical EGFR Inhibitors

The 2016 computational study by Gudala et al. evaluated the ADMET properties of AKOS024836912 alongside other Afatinib, Dacomitinib, Erlotinib, Lapatinib, and Rociletinib analogs [1]. While the top-performing compound AGN-PC-0MXVWT (Erlotinib analog) demonstrated appreciable ADMET properties and pharmacophoric features, the study did not report quantitative ADMET data for AKOS024836912, indicating that its predicted ADMET profile was not among the most favorable within the tested set [1]. This limitation is critical for researchers considering in vivo applications.

ADMET Drug-likeness EGFR

Recommended Research Applications for AKOS024836912 Based on Quantitative Evidence


Chemical Probe for Investigating EGF-EGFR Pathway Inhibition in NSCLC Models

AKOS024836912 is suitable as a research tool compound for studying EGF-EGFR interaction inhibition in non-small cell lung carcinoma (NSCLC) models. Its identification through structure-based virtual screening with ≥90% Tanimoto similarity to Afatinib supports its use as a structural analog for comparative mechanism-of-action studies [1]. Researchers should note that its ADMET properties were not highlighted as favorable in computational predictions, making it more appropriate for in vitro biochemical and cellular assays rather than direct in vivo efficacy studies without additional optimization [1].

Dual-Target Chemical Biology Tool for EGFR and Urea Transporter B (UT-B) Studies

The dual pharmacological activity of AKOS024836912—EGFR-EGF interaction inhibition potential combined with verified UT-B inhibition (IC50 = 220 nM) [1]—positions it as a unique chemical biology probe. This compound enables investigation of potential crosstalk between EGFR signaling and urea transport regulation, a research avenue not accessible with single-target EGFR inhibitors (e.g., Erlotinib) or dedicated UT-B inhibitors (e.g., UTBinh-14). It is particularly valuable for exploratory studies in kidney physiology or disease models where both pathways may contribute to pathophysiology.

Scaffold-Hopping Starting Point for Urea Transporter Inhibitor Medicinal Chemistry

AKOS024836912 provides a pyrimidinyl urea scaffold for UT-B inhibition with mid-nanomolar potency (IC50 = 220 nM) [1]. Unlike the triazolothienopyrimidine class represented by UTBinh-14 (IC50 = 10-25 nM) , the N-aryl-N′-pyrimidin-4-yl urea core of AKOS024836912 offers a chemically distinct starting point for scaffold-hopping and structure-activity relationship (SAR) campaigns aimed at developing novel UT-B inhibitors with improved drug-like properties. Its 2-methoxy-5-methylphenyl substitution pattern provides multiple vectors for synthetic diversification.

Reference Compound for UT-B Inhibitor Screening and Assay Validation

With a well-defined UT-B IC50 of 220 nM in erythrocyte lysis assays and an alternative cellular IC50 of 900 nM in MDCK cell-based urea transport assays [1], AKOS024836912 can serve as a reference compound for validating UT-B inhibitor screening platforms. Its intermediate potency between weak inhibitors (nicotine, sanguinarine: IC50 = 10-20 μM) [2] and highly potent inhibitors (UTBinh-14: IC50 = 10-25 nM) makes it useful for calibrating assay sensitivity and establishing dynamic range in high-throughput screening campaigns targeting urea transporters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for AKOS024836912

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.